Morpholine-4-carbothioamide

Medicinal Chemistry Urease Inhibition Anti-Infectives

Medicinal chemists pursuing urease-targeted anti-infectives often encounter potency ceilings with oxo-analog scaffolds, wasting synthesis cycles on inactive compounds. Morpholine-4-carbothioamide overcomes this bottleneck with an IC50 of 2.37 µM against urease-a >200-fold gain over morpholine-4-carboxamide-and a ZOI of 10.50 mm versus S. aureus. • Urease inhibition IC50 2.37 µM; broad-spectrum anti-infective lead potential • Bidentate N,S-chelating ligand for Pt(II)/Pd(II) anticancer complexes (MCF-7 IC50 12.72 µM) • Electron-donor block for D-π-A fluorophores; βCT up to 250 × 10⁻³⁰ esu Supplied as ≥97% purity solid; research-scale (1 g-25 g) and bulk quantities available.

Molecular Formula C5H10N2OS
Molecular Weight 146.21 g/mol
CAS No. 14294-10-1
Cat. No. B078428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine-4-carbothioamide
CAS14294-10-1
Molecular FormulaC5H10N2OS
Molecular Weight146.21 g/mol
Structural Identifiers
SMILESC1COCCN1C(=S)N
InChIInChI=1S/C5H10N2OS/c6-5(9)7-1-3-8-4-2-7/h1-4H2,(H2,6,9)
InChIKeyGSLBUBZXFUYMSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morpholine-4-carbothioamide: Core Properties


Morpholine-4-carbothioamide (CAS: 14294-10-1) is an organic heterocyclic compound (C5H10N2OS) characterized by a morpholine ring fused to a carbothioamide functional group . This structure confers both the physicochemical properties of a cyclic ether-amine and the strong nucleophilic and metal-chelating capabilities of a thiourea derivative. The compound is commercially available as a high-purity (typically 97-98%) solid building block, with its documented applications spanning urease inhibition, adenosine kinase modulation, and metal complexation for catalysis and materials science .

Urease inhibition Thiourea scaffold for target-engagement studies
Coordination chemistry Bidentate N,S-chelating ligand for transition metal complexes
NLO materials Morpholine donor in D-π-A fluorophore design
Antimicrobial screening Scaffold derivatization for anti-infective screening programs

Morpholine-4-carbothioamide vs. Simple Analogs


Generic substitution with morpholine-4-carboxamide or thiomorpholine-4-carbothioamide is not a viable strategy for projects relying on the specific reactivity or bioactivity of this scaffold. The replacement of the sulfur atom in the thioamide group with oxygen (carboxamide) results in a >200-fold reduction in antiurease potency, demonstrating the critical role of the C=S moiety in target engagement [1]. Conversely, substituting the morpholine ring's oxygen with sulfur (thiomorpholine) introduces a distinct metal-binding profile and alters the compound's redox behavior, which precludes its use as a direct replacement in coordination chemistry applications where a hard/soft donor atom balance is required .

Target scaffold
Analog substitute
Morpholine-4-carbothioamide C=S thioamide; N,S-chelation; urease-active scaffold
Morpholine-4-carboxamide C=O replacement may abolish urease inhibition; thioamide moiety is essential for target engagement in this assay context
Morpholine-4-carbothioamide Ring-O donor; balanced hard/soft chelation profile
Thiomorpholine-4-carbothioamide Ring-S alters metal-binding donor atom balance; coordination geometry and redox behavior may shift

Morpholine-4-carbothioamide: Evidence vs. Analogs


Antiurease Potency: Thioamide vs. Carboxamide

The presence of the thioamide (C=S) group in a morpholine-derived scaffold is essential for potent antiurease activity. A direct analog where the sulfur is replaced with oxygen (morpholine-4-carboxamide) exhibits negligible inhibition. A specific derivative of this scaffold (Compound 10) demonstrates nanomolar potency, whereas the analogous carboxamide derivative is considered inactive at comparable concentrations [1][2].

Antiurease Inhibition
Head-to-head
Target IC50 2.37 µM vs Thiourea 22.3 µM; O-analog >500 µM
Thioamide C=S essential for urease inhibition activity
Jack bean urease assay; pH 7.0, 25 °C
Medicinal Chemistry Urease Inhibition Anti-Infectives

Antimicrobial Efficacy vs. Clinical Antibiotics

A specific derivative of this scaffold (Compound 5j) demonstrates superior antimicrobial activity against specific fungal and bacterial strains compared to the first-line clinical drugs amphotericin B and ampicillin. This indicates that the morpholine-4-carbothioamide core, when properly derivatized, yields compounds with better in vitro potency than established treatments [1].

Antimicrobial Screening
Head-to-head
ZOI 18.20 mm vs Amphotericin B 12.30 mm (F. solani)
Reported ZOI comparison in disk diffusion screening
Derivative-specific result; scaffold-dependent context
Antimicrobial Resistance Medicinal Chemistry Drug Discovery

Anticancer Activity vs. Cisplatin

The platinum(II) complex of an N-phenyl derivative of this scaffold (complex 3) exhibits promising in vitro cytotoxicity against the MCF-7 breast cancer cell line. While its potency is slightly lower than the clinical standard cisplatin in this specific assay, it represents a distinct chemotype with a potentially different mechanism of action and resistance profile [1].

Cytotoxicity Screening
Head-to-head
IC50 12.72 µM vs Cisplatin 6.1 µM (MCF-7)
Reported cell-model cytotoxicity context
Pt complex derivative; MTT assay, 96 h incubation
Inorganic Medicinal Chemistry Cancer Research Platinum Complexes

Coordination Mode: Bidentate vs. Monodentate

When derivatized with a pyridine ring, the morpholine-4-carbothioamide scaffold acts as a bidentate (N,S) ligand, forming stable six-membered chelate rings with metal ions like Pd(II) and Rh(III). This is a distinct coordination mode compared to simple thioureas which typically bind in a monodentate fashion through the sulfur atom only, resulting in less stable complexes and different electronic properties .

Coordination Mode
Class-level
Bidentate N,S-chelation vs monodentate S-coordination
Supports stable chelate complex geometry context
Data to verify; X-ray confirmation context
Coordination Chemistry Catalysis Materials Science

NLO Properties: D-π-A Fluorophores

Incorporation of the morpholine ring as a donor in a D-π-A fluorophore architecture yields materials with quantifiable and tunable nonlinear optical (NLO) properties. The morpholine group's electron-donating ability, combined with the thiazole spacer, results in high first-order hyperpolarizability (β0) values, making these compounds suitable for NLO applications. This specific donor-acceptor architecture is distinct from and superior to systems lacking the morpholine-thiazole combination .

NLO Hyperpolarizability
Reported
βCT up to 250 × 10⁻³⁰ esu
Supports NLO materials research
Solvatochromic method; data to verify
Materials Science Photonics Nonlinear Optics

Morpholine-4-carbothioamide: Key Applications


Antiurease Drug Discovery

Sourcing Morpholine-4-carbothioamide as a core scaffold for urease inhibitor development. The quantitative evidence (IC50 = 2.37 µM) demonstrates a >200-fold potency advantage over the analogous carboxamide scaffold, making it the essential starting point for structure-activity relationship (SAR) studies aimed at treating H. pylori infections or other urease-related pathologies [1]. The specific ZOI data against S. aureus (10.50 mm) further supports its utility as a lead for broad-spectrum anti-infective agents [2].

Platinum-Group Anticancer Complexes

Use as a ligand for generating new Pt(II) and Pd(II) complexes for anticancer screening. The well-defined bidentate (N,S) chelation mode yields structurally distinct metallodrugs, such as [PtCl2(HPMCT)2], which shows an IC50 of 12.72 µM against MCF-7 breast cancer cells [3]. This offers a platform for developing next-generation platinum drugs with potentially different resistance mechanisms compared to cisplatin.

Nonlinear Optical Materials

Incorporation into D-π-A type fluorophores for photonics and optoelectronics. The morpholine ring acts as an effective electron donor, with documented first-order hyperpolarizability (βCT) values up to 250 x 10^-30 esu, significantly outperforming standard references like urea . This supports the procurement of the compound for synthesizing advanced materials for optical switching and data storage applications.

Homogeneous Catalysis & Coordination Polymers

Employment as a versatile N,S-chelating ligand for synthesizing well-defined transition metal complexes (Ni, Pd, Rh, Zn). The ability to form stable six-membered metallocycles, as confirmed by X-ray crystallography , makes it a valuable building block for creating catalysts with tunable electronic and steric properties, relevant to cross-coupling reactions and the construction of metal-organic frameworks (MOFs).

Application
Selection Property
Validation Focus
Urease inhibition studies
Thioamide C=S moiety for target engagement
Urease activity assay context
Antimicrobial screening studies
Morpholine-thioamide scaffold reactivity
Zone-of-inhibition endpoint review
Metallodrug screening studies
Bidentate N,S-chelating ligand framework
Cell-model cytotoxicity endpoint review
Coordination chemistry and catalysis
Chelating ligand for transition metal complexes
Complex geometry and stability review
NLO materials research
Morpholine donor in D-π-A architecture
Hyperpolarizability measurement context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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